molecular formula C15H28N2O4S B1663541 Sparteine sulfate pentahydrate CAS No. 6160-12-9

Sparteine sulfate pentahydrate

Cat. No.: B1663541
CAS No.: 6160-12-9
M. Wt: 332.5 g/mol
InChI Key: FCEHFCFHANDXMB-KBAUWVDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, followed by its conversion to sparteine sulfate using sulfuric acid . The extraction process typically includes the use of ammonium hydroxide and cyclopentyl methyl ether as solvents .

Industrial Production Methods: The industrial production of sparteine sulfate focuses on sustainability. The leaves and stems of Lupinus montanus are collected and stored at low temperatures to preserve their alkaloid content. The extraction process involves gas chromatography and mass spectrometry to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in asymmetric synthesis as a chiral ligand .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sparteine sulfate can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

Sparteine sulfate pentahydrate is a salt form of the alkaloid sparteine, primarily derived from plants such as Cytisus scoparius (broom) and Lupinus angustifolius (narrow-leafed lupin). This compound has garnered attention for its diverse biological activities, particularly as a sodium channel blocker and its potential applications in pharmacology and organic chemistry.

  • Molecular Formula : C11_{11}H18_{18}N2_2O4_4S
  • Molecular Weight : Approximately 422.54 g/mol
  • Appearance : White crystalline powder

This compound exhibits two primary mechanisms based on its stereoisomers:

  • (-)-Sparteine :
    • Acts as a sodium channel blocker , classified as a Class Ia antiarrhythmic agent.
    • Stabilizes cardiac membrane potentials, aiding in the regulation of arrhythmias by influencing the electrical activity of heart cells .
  • (+)-Sparteine :
    • Functions as a ganglionic blocking agent by competitively binding to nicotinic acetylcholine receptors.
    • Disrupts nerve impulse transmission, which has implications for research on the autonomic nervous system .

Antimicrobial Effects

Recent studies have demonstrated the antimicrobial activity of sparteine against multidrug-resistant strains of Mycobacterium tuberculosis. In vitro tests showed that at concentrations of 25, 50, and 100 µM, sparteine sulfate effectively inhibited colony-forming units in various strains, indicating its potential as an alternative treatment for resistant tuberculosis .

Cardiac Effects

The sodium channel blocking properties of (-)-sparteine make it effective in treating arrhythmias. A study indicated that the lowest effective dose for antiarrhythmic effects was approximately 20 mg (0.16 mg/kg body weight) for a person weighing 70 kg . However, adverse effects related to its anticholinergic properties have been noted at therapeutic doses, emphasizing the need for careful monitoring during treatment .

Case Studies

  • Cardiac Arrhythmias :
    • A clinical study involving patients with arrhythmias demonstrated that administration of (-)-sparteine sulfate led to significant stabilization of cardiac rhythms, reducing episodes of tachycardia and improving overall heart function.
  • Antimicrobial Resistance :
    • A laboratory investigation into the effects of sparteine on multidrug-resistant tuberculosis highlighted its bacteriostatic activity, suggesting that it could be a valuable addition to existing treatment regimens for resistant infections .

Comparative Analysis

A comparison of sparteine with other sodium channel blockers reveals distinct advantages in terms of selectivity and side effect profiles:

CompoundClassMechanism of ActionNotable Effects
SparteineClass Ia AntiarrhythmicSodium channel blockerEffective against arrhythmias
LidocaineClass Ib AntiarrhythmicSodium channel blockerLocal anesthetic properties
QuinidineClass Ia AntiarrhythmicSodium channel blockerSignificant side effects

Properties

CAS No.

6160-12-9

Molecular Formula

C15H28N2O4S

Molecular Weight

332.5 g/mol

IUPAC Name

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid

InChI

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+;

InChI Key

FCEHFCFHANDXMB-KBAUWVDPSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O

Key on ui other cas no.

299-39-8

Synonyms

alpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparteine sulfate pentahydrate
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Sparteine sulfate pentahydrate
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Sparteine sulfate pentahydrate
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Sparteine sulfate pentahydrate
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Sparteine sulfate pentahydrate
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Sparteine sulfate pentahydrate

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